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molecular formula C14H10Cl2O B8707934 (2-Chlorobenzyl)(4-chlorophenyl)methanone CAS No. 92152-98-2

(2-Chlorobenzyl)(4-chlorophenyl)methanone

Cat. No. B8707934
M. Wt: 265.1 g/mol
InChI Key: VMEPFMQBGKXQKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08921380B2

Procedure details

To dimethoxyethane (100 mL) were added 4-chlorobenzyl bromide (4.1 g), 4-chlorobenzoyl chloride (2.56 mL), bis(triphenylphosphine)palladium dichloride (702 mg) and zinc powder (2.6 g), and the mixture was stirred for 2 hours under nitrogen atmosphere. The reaction mixture was filtered and the filtrate was concentrated in vacuo and extracted with ethyl acetate. The organic layer was washed with brine, dried over magnesium sulfate and filtered. The filtrate was concentrated in vacuo, and the resultant crude product was purified by column chromatography on silica gel (solvent: hexane/ethyl acetate=49/1 to 9/1) to give (2-chlorobenzyl)(4-chlorophenyl)-methanone (4.85 g, yield: 91%) as a powder.
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
2.56 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
702 mg
Type
catalyst
Reaction Step One
Name
Quantity
2.6 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5](CBr)=[CH:4][CH:3]=1.[Cl:10][C:11]1[CH:19]=[CH:18][C:14](C(Cl)=O)=[CH:13][CH:12]=1.[CH2:20]([CH2:23][O:24]C)OC>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Zn]>[Cl:10][C:11]1[CH:19]=[CH:18][CH:14]=[CH:13][C:12]=1[CH2:20][C:23]([C:5]1[CH:4]=[CH:3][C:2]([Cl:1])=[CH:9][CH:8]=1)=[O:24] |^1:28,47|

Inputs

Step One
Name
Quantity
4.1 g
Type
reactant
Smiles
ClC1=CC=C(CBr)C=C1
Name
Quantity
2.56 mL
Type
reactant
Smiles
ClC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
100 mL
Type
reactant
Smiles
C(OC)COC
Name
Quantity
702 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
Quantity
2.6 g
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hours under nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the resultant crude product was purified by column chromatography on silica gel (solvent: hexane/ethyl acetate=49/1 to 9/1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(CC(=O)C2=CC=C(C=C2)Cl)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.85 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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